molecular formula C9H3ClF3IN2 B13650281 4-Chloro-5-iodo-2-(trifluoromethyl)quinazoline

4-Chloro-5-iodo-2-(trifluoromethyl)quinazoline

Cat. No.: B13650281
M. Wt: 358.48 g/mol
InChI Key: JRWSAJWEJGPLHS-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-2-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The compound’s unique structure, which includes chlorine, iodine, and trifluoromethyl groups, makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-chloro-2-(trifluoromethyl)aniline with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation and reduction reactions can lead to various quinazoline derivatives .

Scientific Research Applications

4-Chloro-5-iodo-2-(trifluoromethyl)quinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and other biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)quinazoline
  • 5-Iodo-2-(trifluoromethyl)quinazoline
  • 4-Chloro-5-bromo-2-(trifluoromethyl)quinazoline

Uniqueness

4-Chloro-5-iodo-2-(trifluoromethyl)quinazoline stands out due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H3ClF3IN2

Molecular Weight

358.48 g/mol

IUPAC Name

4-chloro-5-iodo-2-(trifluoromethyl)quinazoline

InChI

InChI=1S/C9H3ClF3IN2/c10-7-6-4(14)2-1-3-5(6)15-8(16-7)9(11,12)13/h1-3H

InChI Key

JRWSAJWEJGPLHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=NC(=N2)C(F)(F)F)Cl

Origin of Product

United States

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